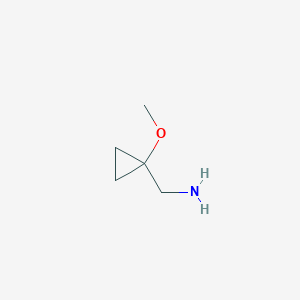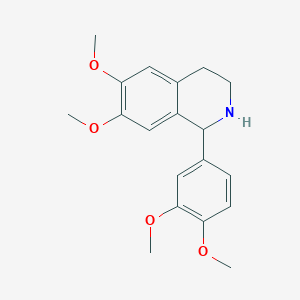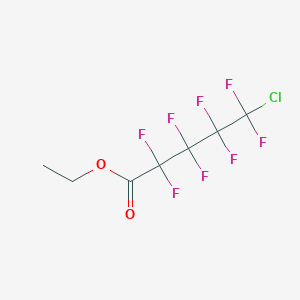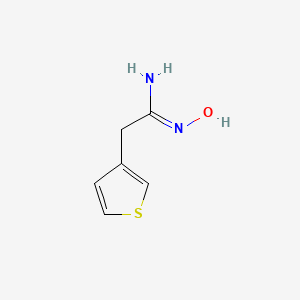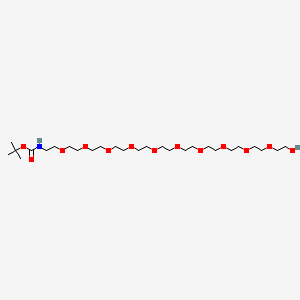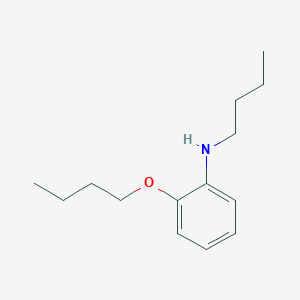
N-(2-Butoxyphenyl)-N-butylamine
Vue d'ensemble
Description
“N-(2-Butoxyphenyl)-N-butylamine” is a chemical compound that has been identified in scientific research . It’s a derivative of tranilast, an antifibrotic compound . The molecular formula is C13H21NO .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-(2-Butoxyphenyl)-N-butylamine” are not detailed in the available resources. Its molecular weight is 207.31 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
N-(2-Butoxyphenyl)-N-butylamine plays a crucial role in the synthesis of novel compounds, such as in the creation of functional organic dyes and electrochemical sensors. For instance, the synthesis of catechol-derived rosamine dyes demonstrates the potential of substituted phenyl compounds in detecting biogenic amines, highlighting their application in biotechnology and medical diagnostics (Monteiro-Silva et al., 2021). Similarly, N,N-Butyl-decamethylferrocenyl-amine showcases applications in liquid | liquid ion sensors, emphasizing the importance of butylamine derivatives in developing chemically reversible electrochemical systems for aqueous media (Kelly et al., 2010).
Material Science and Engineering
In material science, this compound contributes to the understanding and improvement of material properties. The study on enhancing hyaluronan pseudoplasticity through chemical modification reveals the potential of butylamine derivatives in biomedical applications, such as in bioinks and hydrogels for regenerative medicine (Petta et al., 2016). Moreover, the synthesis of platinum-decorated iron vanadate nanorods for sensing n-butylamine vapor illustrates the role of these compounds in developing sensitive and selective gas sensors (Kaneti et al., 2016).
Mécanisme D'action
“N-(2-Butoxyphenyl)-N-butylamine” has been identified as a potent antifibrotic compound . It suppresses myofibroblast transdifferentiation, extracellular matrix (ECM) deposition, cellular contractility, and alters cell shapes . Its mechanism of action is believed to involve the TGF-1-based network of SMURF2/SMAD (de)ubiquitination .
Orientations Futures
“N-(2-Butoxyphenyl)-N-butylamine” has shown promise as a novel class of highly potent compounds inhibiting organ fibrosis in patients . Its antifibrotic activity was verified by proteomics in a human ex vivo tissue fibrosis disease model, suppressing profibrotic markers SERPINE1 and CXCL8 . These data support further development of “N-(2-Butoxyphenyl)-N-butylamine” as a therapeutic option for fibrosis .
Propriétés
IUPAC Name |
2-butoxy-N-butylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIMSKHNGXEMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)
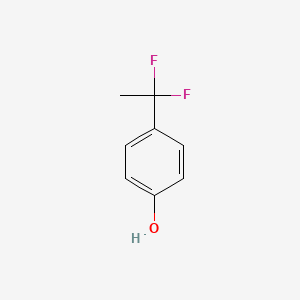
![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)
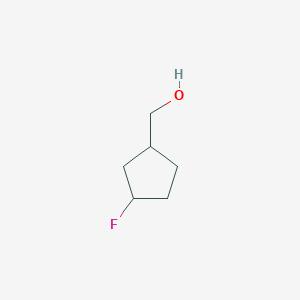
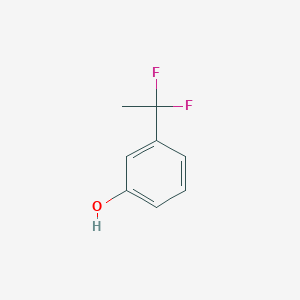
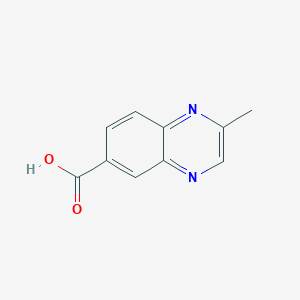
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
